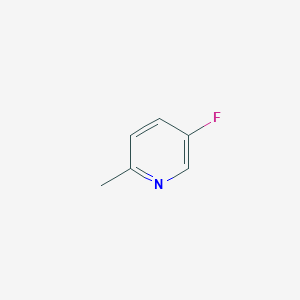
5-Fluoro-2-methylpyridine
Cat. No. B1303128
Key on ui cas rn:
31181-53-0
M. Wt: 111.12 g/mol
InChI Key: LXAHHHIGZXPRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205408B2
Procedure details


Preparation of 5-fluoro-2-picoline was based on E. J. Blanz, F. A. French, J. R. DoAmaral and D. A. French, J. Med. Chem. 1970, 13, 1124–1130. 5-Amino-2-picoline (12.5 g) in ethanol (105 ml) and 50% fluoroboric acid (44.5 ml) was stirred at −5° C. and treated dropwise over 45 mins. with n-butyl nitrite (31.25 ml). The solution was maintained at this temp. for 3 hours, treated with ether (100 ml, precooled to −20° C.) and the solid filtered off, quickly transferred to a flask and covered with hexane (precooled to −20° C.). After allowing to warm to approx. 20° C. and standing for 3 days the hexane was decanted and 2M NaOH solution added until basic (pH10). The mixture was filtered and the filtrate extracted with dichloromethane (10×200 ml). The organic solution was dried, evaporated to 200 ml and treated with m-chloroperbenzoic acid (26.5 g). After stirring 16 hours the solution was washed with excess aqueous sodium bicarbonate and the aqueous re-extracted with dichloromethane (10×200 ml). The organic fraction was dried and evaporated and the residue chromatographed (15% EtOH/EtOAc) to give the product (5.5 g).






Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.NC1C=CC(C)=NC=1.N(OCCCC)=[O:18].CCOCC>C(O)C.F[B-](F)(F)F.[H+]>[F:1][C:2]1[CH:7]=[N+:6]([O-:18])[C:5]([CH3:8])=[CH:4][CH:3]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=NC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)C
|
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
44.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Three
|
Name
|
|
|
Quantity
|
31.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring 16 hours the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated dropwise over 45 mins
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was maintained at this temp
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quickly transferred to a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
covered with hexane (precooled to −20° C.)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
standing for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hexane was decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M NaOH solution added until basic (pH10)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with dichloromethane (10×200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to 200 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with m-chloroperbenzoic acid (26.5 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with excess aqueous sodium bicarbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous re-extracted with dichloromethane (10×200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed (15% EtOH/EtOAc)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C([N+](=C1)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
